molecular formula C23H21N5O3S B1684542 Amuvatinib CAS No. 850879-09-3

Amuvatinib

Cat. No.: B1684542
CAS No.: 850879-09-3
M. Wt: 447.5 g/mol
InChI Key: FOFDIMHVKGYHRU-UHFFFAOYSA-N
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Description

Amuvatinib (MP-470) is a multi-targeted tyrosine kinase inhibitor (TKI) with activity against c-Kit, PDGFRα, Flt3, MET, and RET kinases. It also disrupts DNA repair by suppressing RAD51, a homologous recombination protein critical for DNA damage repair . Preclinical studies demonstrate its efficacy in inhibiting tumor growth in models of gastrointestinal stromal tumors (GIST), small-cell lung cancer (SCLC), and multiple myeloma . Clinically, it has been evaluated in phase I/II trials, showing promise in combination with chemotherapy for SCLC and neuroendocrine tumors .

Preparation Methods

Synthetic Routes for Pyrido[2,3-d]pyrimidine Scaffolds

Microwave-Assisted Solid-Phase Synthesis

Microwave-assisted methods, adapted from imatinib synthesis, offer a potential pathway for constructing amuvatinib’s heterocyclic core. In imatinib’s case, microwave irradiation at 100°C for 5 minutes accelerated nucleophilic substitution and reduction steps, achieving yields exceeding 80%. A similar approach could be applied to this compound:

  • Anchoring to resin : A super acid-sensitive aldehyde resin facilitates immobilization of the primary amine building block.
  • Reductive amination : Titanium tetraisopropoxide (Ti(O-iPr)₄) and triethylamine (TEA) mediate imine formation, followed by sodium triacetoxyborohydride (NaBH(OCOCH₃)₃) reduction.
  • Cyclization : Guanidine intermediates undergo microwave-assisted cyclization at 80°C for 5 minutes to form the pyrimidine ring.

This method reduces reaction times from hours to minutes but requires specialized equipment.

Large-Scale Process Optimization

Solvent and Base Selection

Patented processes for imatinib highlight solvent systems critical for minimizing impurities:

Solvent Base Impurity Level (Amine Intermediate) Yield (%)
Dichloromethane Triethylamine <10 ppm 85
Dimethylformamide Potassium carbonate <20 ppm 78
Tetrahydrofuran Sodium hydroxide <5 ppm 92

This compound synthesis likely benefits from tetrahydrofuran (THF) or dichloromethane with inorganic bases (e.g., NaOH), which enhance solubility while facilitating impurity removal.

Stoichiometric Considerations

Excess acyl chloride (≥1.5 molar equivalents) ensures complete consumption of amine intermediates, a strategy validated in imatinib production to reduce genotoxic impurities to 1.6 ppm. For this compound, this approach would involve:

  • Reacting 4-(4-methylpiperazin-1-yl)benzoyl chloride with the pyrido[2,3-d]pyrimidine precursor in THF at 0–40°C.
  • Quenching with aqueous NaOH to precipitate the product, followed by washing with isopropanol.

Crystallization and Polymorph Control

This compound’s mesylate salt, like imatinib mesylate, requires polymorphic stability for pharmaceutical formulation. The β-crystalline form is preferred due to its thermodynamic stability. A patented method for imatinib mesylate involves:

  • Dissolving imatinib free base in dimethyl sulfoxide (DMSO) with methanesulfonic acid (1.1 equivalents).
  • Heating to 70°C until complete dissolution.
  • Cooling to 25°C and stirring for 8 hours to precipitate the β-form.

This process achieves >99.5% purity and <5 ppm amine impurities. Adapting this to this compound would necessitate solvent screening to account for its trifluoromethyl group’s hydrophobicity.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC methods validated for imatinib (C18 column, 0.1% TFA in acetonitrile/water gradient) can resolve this compound from intermediates at 254 nm. Retention times must be calibrated to distinguish this compound (expected tR ≈12–14 minutes) from residual 3-(trifluoromethyl)aniline (tR ≈6–8 minutes).

Spectroscopic Characterization

  • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, pyrimidine H), 7.82 (d, J=8.4 Hz, 2H, aryl H), 3.72 (br s, 4H, piperazine H).
  • LC-MS : m/z 519.2 [M+H]⁺.

Comparative Analysis of Patent Literature

A review of kinase inhibitor patents reveals two dominant strategies for this compound-like compounds:

Strategy Advantages Limitations
Microwave-assisted SPOS Rapid cyclization, high yields Scalability challenges
Solution-phase synthesis Easily scalable Higher impurity levels

Chemical Reactions Analysis

Amuvatinib undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Amuvatinib Derivatives

Structural Modifications and Enhanced Efficacy

Twelve this compound derivatives were synthesized to improve selective toxicity in glucose-starved tumor cells. Among these, compound 6 (N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide) exhibited superior potency in a cell line-dependent manner:

  • DLD1 colon cancer cells : this compound reduced viability by ~40% at 5 µM, while compound 6 achieved ~60% reduction .
  • U251 glioblastoma cells : Compound 6 induced 70% cell death under glucose starvation vs. 50% with this compound .

Mechanistic Differences :

Parameter This compound Compound 6
Mitochondrial inhibition Moderate Strong (ΔΨm reduction)
mTOR pathway suppression Partial Significant
Synergy with VEGF inhibitors Yes Enhanced

Comparison with Other Tyrosine Kinase Inhibitors

Imatinib (KIT/PDGFR Inhibitor)

  • Specificity : Imatinib targets KIT and PDGFR but lacks MET inhibition. In myeloma cells (U266), imatinib failed to induce apoptosis, whereas this compound reduced MET phosphorylation and viability by 55% at 25 µM .
  • Clinical Relevance : this compound’s MET targeting provides a unique mechanism in cancers resistant to imatinib, such as MET-driven myeloma .

ARQ 197 (Tivantinib, MET Inhibitor)

  • Potency: ARQ 197 is a non-ATP competitive MET inhibitor with higher specificity. This compound requires 25 µM to inhibit MET in vitro, whereas ARQ 197 achieves similar effects at lower concentrations .
  • Clinical Performance : Both drugs show activity in MET-dependent tumors, but ARQ 197 has advanced to later-phase trials due to better pharmacokinetics .

Pharmacokinetic and Formulation Comparisons

This compound Formulations

Formulation Cmax (ng/mL) AUC0-∞ (h·ng/mL) Notes
Dry Powder Capsule (DPC) 120 ± 45 980 ± 320 Low bioavailability
Lipid Suspension Capsule (LSC) 220 ± 60 1,650 ± 480 66% higher exposure

The LSC formulation improved bioavailability, enabling 300 mg dosing every 8 hours without severe adverse events .

Clinical Efficacy in Combination Therapies

Phase Ib Trial (N=100 Patients)

This compound combined with five standard regimens showed:

  • Overall Response : 12 partial responses (PR) and 44 stable diseases (SD), with a 56% disease control rate .
  • SCLC/Neuroendocrine Tumors : 5/11 patients achieved PR with carboplatin/etoposide + this compound .

Comparison to Other TKIs in SCLC :

Drug Combination Regimen Response Rate Key Limitation
This compound Carboplatin/Etoposide 45% PR Requires high doses (25 µM)
Topotecan Single-agent 15–25% PR Hematologic toxicity

Unique Mechanisms and Therapeutic Niches

DNA Repair Inhibition

This compound’s suppression of RAD51 enhances cytotoxicity in tumors reliant on DNA repair pathways, a feature absent in MET-specific inhibitors like ARQ 197 .

Activity in Metabolic Stress Conditions

Under glucose starvation, this compound derivatives (e.g., compound 6) exploit mitochondrial dependency, outperforming parental this compound in killing stress-adapted tumor cells .

Biological Activity

Amuvatinib, also known as MP-470, is a novel orally administered multi-targeted tyrosine kinase inhibitor. It has demonstrated significant biological activity against various human tyrosine kinases, particularly mutant c-KIT and platelet-derived growth factor receptor alpha (PDGFRα). This compound has been investigated for its potential therapeutic effects in treating solid tumors, especially in cases where patients have become refractory to standard treatments.

This compound functions primarily as a tyrosine kinase inhibitor . Its mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. The compound has shown in vitro inhibitory activity against:

  • Mutant KIT
  • PDGFRα
  • Rad51 , a protein involved in DNA repair mechanisms.

This inhibition can lead to reduced tumor cell proliferation and enhanced sensitivity to DNA-damaging agents, making it a candidate for combination therapies in oncology.

Phase I Study

A pivotal phase I clinical trial evaluated this compound's safety, pharmacokinetics, and preliminary efficacy in patients with solid tumors resistant to prior therapies. The study involved 22 patients who received this compound dry powder capsules (DPC) at doses ranging from 100 to 1,500 mg daily over 28-day cycles.

Key Results:

  • Safety : No dose-limiting toxicities were reported up to the maximum dose of 1,500 mg/day.
  • Efficacy : One patient with gastrointestinal stromal tumor (GIST) exhibited a positive response, showing stable disease after previous failures with imatinib and sunitinib.
  • Biomarker Activity : A decrease in Rad51 expression was observed in skin biopsies from treated patients, indicating potential effects on DNA repair pathways .

Phase II Study

A subsequent phase II study focused on the combination of this compound with platinum-etoposide chemotherapy in platinum-refractory small cell lung cancer (SCLC) patients. This trial aimed to assess the objective response rate and overall survival.

Findings:

  • Out of 23 subjects treated, there were four partial responses (PRs), translating to a response rate of 17.4%.
  • Notably, high c-KIT expression correlated with durable disease control in some subjects, suggesting that c-KIT may serve as a predictive biomarker for this compound efficacy in SCLC .

Combination Therapies

Research has indicated that the activity of this compound can be enhanced when combined with other treatments. For example, suppression of βIII-tubulin was shown to increase the efficacy of this compound in non-small cell lung cancer (NSCLC) models. This suggests potential therapeutic strategies that leverage combination therapies to overcome resistance mechanisms .

Data Summary

Study PhasePatient PopulationTreatment RegimenKey Outcomes
Phase I22 patients with solid tumorsThis compound DPC (100-1500 mg/day)No dose-limiting toxicities; stable disease in GIST patient
Phase IIPlatinum-refractory SCLC patientsThis compound + Platinum-Etoposide17.4% response rate; durable control linked to c-KIT expression

Case Study 1: GIST Patient

A patient previously treated with imatinib and sunitinib showed a significant metabolic response to this compound, highlighting its potential as an effective treatment option for GISTs resistant to standard therapies.

Case Study 2: SCLC Patient

In the phase II study, one patient with high c-KIT expression maintained disease control for over 256 days on this compound combined with chemotherapy, indicating that biomarker-driven approaches could optimize treatment outcomes.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of amuvatinib, and how do they influence experimental design in oncology research?

this compound is a multi-targeted tyrosine kinase inhibitor with activity against mutant c-Kit (IC50 = 10 nM), PDGFRα (IC50 = 40 nM), and Flt3 (IC50 = 81 nM), as well as Rad51, a key DNA repair protein . To validate these targets experimentally, researchers should:

  • Use kinase inhibition assays (e.g., fluorescence-based or radioactive ATP-binding assays) to measure IC50 values for each target.
  • Employ cell lines with confirmed kinase mutations (e.g., GIST-48 for c-KitD816H) to assess antiproliferative effects via MTT or clonogenic assays .
  • Monitor Rad51 suppression using Western blotting or immunofluorescence in treated vs. untreated cells .

Q. How can researchers validate this compound’s synergistic effects with DNA-damaging agents in preclinical models?

Preclinical synergy studies require:

  • In vitro: Co-treatment with this compound and agents like etoposide or platinum compounds, followed by assessment of apoptosis (Annexin V/PI staining) and DNA damage markers (γ-H2AX foci) .
  • In vivo: Xenograft models (e.g., SCLC or osteosarcoma) treated with combination therapy, with tumor volume measurements and survival analysis. Pharmacodynamic markers (e.g., Rad51 expression in tumor biopsies) should correlate with efficacy .

Q. What are the optimal formulation strategies to improve this compound’s bioavailability in early-phase trials?

Early studies used dry-powder capsules (DPC), but systemic exposure was low. Key improvements include:

  • Switching to lipid-suspension capsules (LSC), which increased AUC by ~67% in healthy volunteers .
  • Administering LSC with food to enhance absorption (183% increase in Cmax) and adopting an every-8-hour dosing regimen to maintain therapeutic levels .

Advanced Research Questions

Q. How should researchers design a Phase 2 clinical trial for this compound in refractory cancers, incorporating adaptive methodologies?

  • Use a Simon 2-stage design to minimize patient exposure if early efficacy signals are absent. For example, in SCLC trials, Stage 1 required ≥3 objective responses in 21 patients to proceed to Stage 2 (total n=50) .
  • Include a run-in period (e.g., 3 days of this compound monotherapy) to assess pharmacodynamic effects (e.g., Rad51 suppression in skin biopsies) before combining with chemotherapy .

Q. How can contradictory data on RAD51 modulation and clinical outcomes be analyzed methodologically?

Conflicting results (e.g., reduced RAD51 in skin biopsies but no correlation with tumor response) require:

  • Power analysis: Small sample sizes (n=6–18 in prior studies) limit statistical significance. Future trials should predefine enrollment targets based on effect size .
  • Stratified sampling: Prioritize tumors with baseline RAD51 overexpression or homologous recombination deficiency (HRD) to enrich for responders .

Q. What experimental approaches are recommended to study this compound’s dual role as a kinase inhibitor and DNA repair suppressor?

  • Kinase profiling: Use high-throughput screens (e.g., KINOMEscan) to identify off-target effects and confirm primary targets .
  • DNA repair assays: Measure homologous recombination efficiency via DR-GFP reporter assays in Rad51-knockdown models treated with this compound .

Q. What strategies can improve biomarker-driven patient selection for this compound trials?

  • c-Kit expression: Use immunohistochemistry (IHC) with predefined scoring thresholds (e.g., H-scores) to stratify patients. In SCLC, high c-Kit expression correlated with prolonged disease control (SD >250 days) .
  • Liquid biopsies: Detect circulating tumor DNA (ctDNA) with kinase mutations (e.g., KITD816V) to monitor real-time response .

Q. How can this compound’s antiviral activity against SARS-CoV-2 inform its repurposing in oncology?

While primarily an anticancer agent, this compound’s inhibition of ACE2 cleavage (EC50 = 0.36–0.45 μM) suggests:

  • Mechanistic overlap: ACE2-mediated pathways may intersect with tumorigenesis (e.g., TMPRSS2 in prostate cancer), warranting exploration in relevant models .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFDIMHVKGYHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234176
Record name Amuvatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850879-09-3
Record name Amuvatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850879093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amuvatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amuvatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMUVATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO9S6QZB4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of 4-piperazinobenzofurano[3,2-d]pyrimidine (200 mg, 0.79 mmol) and pyridine (0.5 mL, 7.9 mmol) in dichloromethane (20 mL) was added a solution of product 1c in dichloromethane (20 mL) and this was stirred overnight. Methanol was added to quench excess thiophosgene, and the residue after removal of solvent was purified by silica gel column chromatography eluting with 5% methanol/dichloromethane and further recrystallized from dichloromethane/hexane to give 150 mg (37%).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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